
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is an organic compound characterized by its phenolic structure with bulky tert-butyl groups and a dimethylbutenyl side chain. This compound is known for its antioxidant properties and is used in various industrial applications to stabilize products against oxidation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol typically involves the alkylation of phenol with tert-butyl groups and a subsequent addition of the dimethylbutenyl side chain. One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives.
科学研究应用
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant to stabilize polymers and other materials against oxidative degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic applications due to its antioxidant properties.
作用机制
The antioxidant effect of 2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation and enhancing its stability .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Another antioxidant used in various industrial applications.
Uniqueness
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is unique due to its specific structural features, including the dimethylbutenyl side chain, which may impart distinct properties and applications compared to other similar compounds.
属性
CAS 编号 |
185521-71-5 |
|---|---|
分子式 |
C20H32O |
分子量 |
288.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(3,3-dimethylbut-1-enyl)phenol |
InChI |
InChI=1S/C20H32O/c1-18(2,3)11-10-14-12-15(19(4,5)6)17(21)16(13-14)20(7,8)9/h10-13,21H,1-9H3 |
InChI 键 |
JCBHKZKEIGVPBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


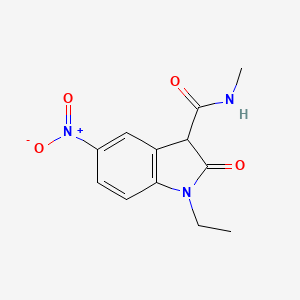
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
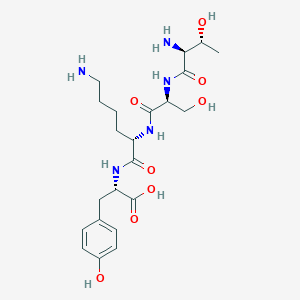
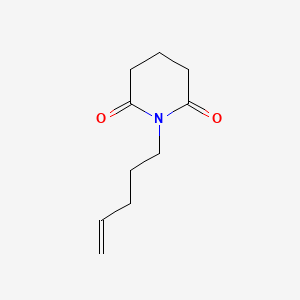

![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)

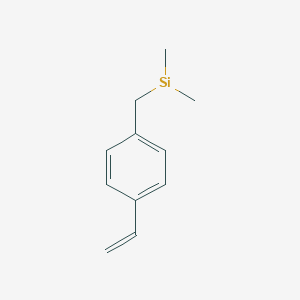
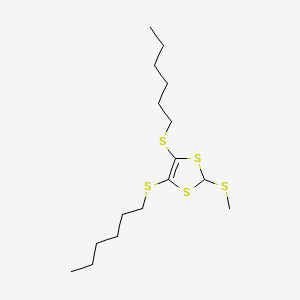
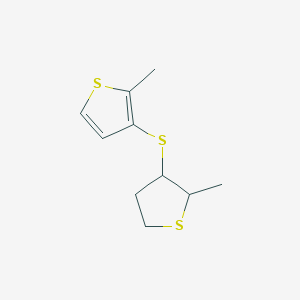
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
